2-Indolinone, 1-valeryl-
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Overview
Description
2-Indolinone, 1-valeryl- is a derivative of indole, a heterocyclic organic compound that consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives, including 2-Indolinone, 1-valeryl-, have garnered significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Indolinone, 1-valeryl- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . For example, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the corresponding indole derivative .
Industrial Production Methods: Industrial production of 2-Indolinone, 1-valeryl- may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Indolinone, 1-valeryl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to the delocalized π-electrons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products Formed:
Oxidation: Oxindole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-Indolinone, 1-valeryl- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Indolinone, 1-valeryl- involves its interaction with molecular targets such as receptor tyrosine kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that regulate cell growth and proliferation, leading to its antitumor effects . Additionally, the compound can induce oxidative stress and DNA damage in cancer cells, contributing to its cytotoxic activity .
Comparison with Similar Compounds
Sunitinib: A receptor tyrosine kinase inhibitor used in cancer therapy.
Semaxinib: Another receptor tyrosine kinase inhibitor with antitumor activity.
Nintedanib: Used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer.
Uniqueness: 2-Indolinone, 1-valeryl- is unique due to its specific structural features and its ability to undergo a wide range of chemical reactions. Its derivatives have shown promise in various therapeutic applications, particularly in cancer treatment, making it a valuable compound for further research and development .
Biological Activity
2-Indolinone, 1-valeryl- (CAS No. 57989-34-1) is a derivative of indole, characterized by a fused indole and lactam structure with a valeryl group. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. The unique structural properties of 2-Indolinone, 1-valeryl- contribute to its interactions with various biological targets, making it a candidate for further research and development.
- Molecular Formula : C₁₃H₁₅N₁O₂
- Molecular Weight : 217.26 g/mol
- Structure : Features an indolinone core with a valeryl substitution at the nitrogen position.
Biological Activity Overview
Research indicates that 2-Indolinone, 1-valeryl- exhibits significant biological activity, particularly as an inhibitor of cell proliferation . It has been shown to interfere with various signaling pathways involved in tumor growth and survival, making it a promising candidate for cancer therapy.
Key Activities:
- Antitumor Properties : Compounds within the indolinone class have demonstrated anti-cancer properties through inhibition of protein kinases and other enzymes critical for tumor progression.
- Antimicrobial and Anti-inflammatory Effects : In addition to its anticancer potential, 2-Indolinone, 1-valeryl- has shown antimicrobial and anti-inflammatory activities.
The mechanism of action involves the compound's interaction with molecular targets such as receptor tyrosine kinases (RTKs). By inhibiting these kinases, 2-Indolinone, 1-valeryl- disrupts signaling pathways that regulate cell growth and proliferation, leading to its antitumor effects.
Comparative Analysis with Similar Compounds
The following table compares 2-Indolinone, 1-valeryl- with other notable indolinone derivatives:
Compound Name | Structure Type | Notable Activity |
---|---|---|
Sunitinib | RTK Inhibitor | Used in cancer therapy for renal cell carcinoma |
Semaxinib | RTK Inhibitor | Demonstrated activity in clinical trials for leukemia |
Nintedanib | RTK Inhibitor | Approved for idiopathic pulmonary fibrosis and cancer |
2-Indolinone, 1-valeryl- | Indole Derivative | Exhibits significant anticancer and antimicrobial properties |
Anticancer Studies
A study highlighted the efficacy of indolinone derivatives in treating various cancers. For instance, derivatives similar to 2-Indolinone, 1-valeryl-, such as Sunitinib and Nintedanib, have been successfully used in clinical settings for conditions like acute myeloid leukemia and colorectal cancer . These findings underscore the potential of 2-Indolinone, 1-valeryl- as a viable candidate for drug development targeting similar pathways.
Mechanistic Insights
Research has shown that the indolinone core is essential for activity against vascular endothelial growth factor receptors (VEGFR), which are critical in angiogenesis. The presence of specific substitutions can enhance the biological activity of these compounds. For example, pyrrol-2-yl substitutions at C-3 have been noted to improve solubility and protein binding, factors that are crucial for therapeutic efficacy .
Properties
CAS No. |
57989-34-1 |
---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-pentanoyl-3H-indol-2-one |
InChI |
InChI=1S/C13H15NO2/c1-2-3-8-12(15)14-11-7-5-4-6-10(11)9-13(14)16/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
HLEDWWYEWLZNPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1C(=O)CC2=CC=CC=C21 |
Origin of Product |
United States |
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